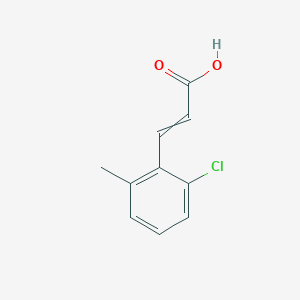

2-Chloro-6-methylcinnamic acid

CAS No.:

Cat. No.: VC16697489

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClO2 |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 3-(2-chloro-6-methylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | BOVCNVUONZTPHO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C=CC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Features

2-Chloro-6-methylcinnamic acid belongs to the class of α,β-unsaturated carboxylic acids, characterized by a propenoic acid side chain conjugated to a substituted benzene ring. The chlorine atom at the ortho position (C2) and the methyl group at the meta position (C6) introduce steric and electronic effects that influence its reactivity. The planar geometry of the cinnamic acid backbone facilitates π-π interactions, which are critical for binding to biological targets or polymer matrices.

Table 1: Molecular Properties of 2-Chloro-6-Methylcinnamic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 3-(2-chloro-6-methylphenyl)prop-2-enoic acid |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C=CC(=O)O |

| CAS Number | Not publicly disclosed |

The compound’s InChIKey (BOVCNVUONZTPHO-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from other cinnamic acid derivatives.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal for verifying its structure. The NMR spectrum typically exhibits signals for the aromatic protons (δ 6.5–7.5 ppm), the methyl group (δ 2.3–2.5 ppm), and the carboxylic acid proton (δ 12–13 ppm). The NMR spectrum resolves peaks for the carbonyl carbon (δ 170–175 ppm) and the chlorine-adjacent carbons, which experience deshielding due to the electronegative substituent.

Synthesis and Optimization Strategies

Example Reaction:

Advanced Methodologies

Recent advancements in C-H activation have enabled more efficient syntheses. For instance, palladium-catalyzed olefination of 2-chloro-6-methylphenol with acrylic acid derivatives achieves higher regioselectivity and yields . This method circumvents the need for pre-functionalized substrates, reducing synthetic steps and waste generation.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Perkin Reaction | 60–70 | 85–90 | Simplicity |

| Palladium-Catalyzed | 80–85 | 95–98 | Regioselectivity |

Optimization parameters such as solvent polarity (e.g., dimethylformamide vs. toluene) and temperature (80–120°C) significantly impact reaction efficiency .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited solubility in aqueous media (≤1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide. Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to protonation of the carboxylic acid group.

Reactivity Profiles

The α,β-unsaturated system enables Michael addition reactions, where nucleophiles (e.g., amines, thiols) attack the β-carbon. Additionally, the chlorine substituent participates in electrophilic aromatic substitution, facilitating further functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at the C2 position .

Biological and Industrial Applications

Agrochemical Uses

Chlorinated cinnamic acids are explored as precursors for herbicides due to their ability to inhibit acetolactate synthase, a key enzyme in branched-chain amino acid synthesis. Field trials of analogs like 2-chloro-4-methylcinnamic acid show 80–90% weed suppression at 50 ppm concentrations.

Research Gaps and Future Directions

Despite its promise, critical questions remain:

-

Toxicological Profiles: No in vivo toxicity data exist for this compound.

-

Structure-Activity Relationships: The impact of methyl group positioning on bioactivity is unclear.

-

Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.

Future studies should prioritize in vitro cytotoxicity assays and collaborative efforts to optimize catalytic systems for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume